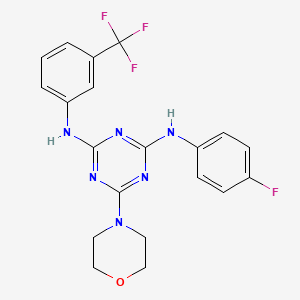
N2-(4-fluorophenyl)-6-morpholino-N4-(3-(trifluoromethyl)phenyl)-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a triazine derivative with fluorophenyl and morpholino substituents. Triazines are a group of heterocyclic compounds that have been studied for various applications, including as pharmaceuticals and agrochemicals . The presence of fluorophenyl and trifluoromethyl groups could potentially influence the compound’s reactivity, bioavailability, and pharmacokinetics .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a triazine ring (a six-membered ring with three nitrogen atoms and three carbon atoms) substituted with fluorophenyl, morpholino, and trifluoromethylphenyl groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The triazine ring is known to participate in various reactions. The fluorine atoms in the fluorophenyl and trifluoromethyl groups are also known to influence reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of fluorine atoms could influence its polarity, lipophilicity, and stability .Scientific Research Applications
Synthesis and Biological Activity
A study by Gorle et al. (2016) involved the preparation of derivatives similar in structure to the specified compound, focusing on their larvicidal activity. This research highlights the compound's potential use in developing agents for controlling mosquito populations, which are vectors for diseases such as malaria and dengue fever (Gorle et al., 2016).
Chemical Synthesis Techniques
Research by Matlock et al. (2015) on synthesizing morpholines and related heterocycles using α-phenylvinylsulfonium salts showcases innovative methods that could be applied to synthesize compounds including or related to "N2-(4-fluorophenyl)-6-morpholino-N4-(3-(trifluoromethyl)phenyl)-1,3,5-triazine-2,4-diamine". These methods offer potential routes for creating novel compounds with varied applications, from medicinal chemistry to materials science (Matlock et al., 2015).
Antimicrobial and Antifungal Applications
Ali (2018) and Sathe et al. (2011) have demonstrated the antimicrobial and antifungal potential of fluorine-substituted heterobicyclic nitrogen systems containing the 1,2,4-triazine moiety. These findings suggest that derivatives of "this compound" could be effective in combating microbial and fungal pathogens, offering a new avenue for the development of antimicrobial agents (Ali, 2018); (Sathe et al., 2011).
Material Science Applications
Research by Li et al. (2017) on the synthesis and characterization of polyimides from triazine-based diamine monomers indicates the potential use of "this compound" in the field of materials science. Specifically, the study explores the solubility, electrochemical behavior, and thermal stability of these polyimides, suggesting applications in electronics, coatings, and advanced materials engineering (Li et al., 2017).
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-N-(4-fluorophenyl)-6-morpholin-4-yl-2-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F4N6O/c21-14-4-6-15(7-5-14)25-17-27-18(29-19(28-17)30-8-10-31-11-9-30)26-16-3-1-2-13(12-16)20(22,23)24/h1-7,12H,8-11H2,(H2,25,26,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKICBNCQHAFYIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC=CC(=C3)C(F)(F)F)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F4N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

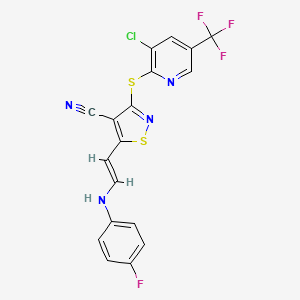
![N-(4-bromo-2-fluorophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide](/img/structure/B2699345.png)
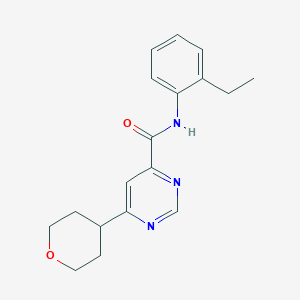
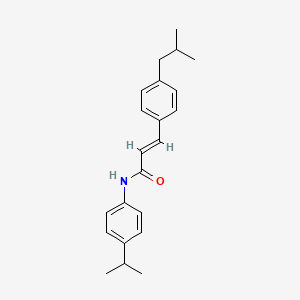


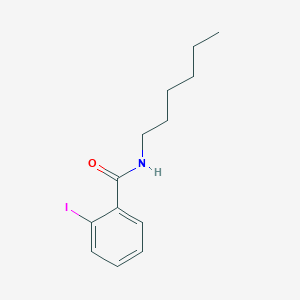
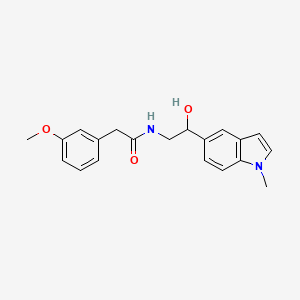

![N-(3,4-dichlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2699359.png)
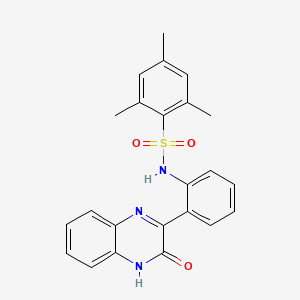

![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(4-methylphenyl)ethanediamide](/img/structure/B2699364.png)
![3-(Methoxymethyl)-5-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]-1,2,4-thiadiazole](/img/structure/B2699366.png)